molecular formula C8H6BrN B6180369 2-bromo-4-ethynylaniline CAS No. 2613383-15-4

2-bromo-4-ethynylaniline

Cat. No.: B6180369
CAS No.: 2613383-15-4
M. Wt: 196
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Description

2-Bromo-4-ethynylaniline is a multifunctional aromatic amine that serves as a valuable synthon in advanced organic synthesis, particularly in the construction of complex nitrogen-containing heterocycles. Its molecular structure incorporates both a bromo substituent and an ethynyl (acetylene) group on an aniline ring, making it a versatile precursor for consecutive cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings. This compound is critically employed in pioneering synthetic methodologies; for instance, derivatives of ethynylaniline are key intermediates in the synthesis of 10-arylated 5H-dibenzo[b,f]azepines, a structural motif of significant pharmaceutical interest . The primary amino group can be strategically protected, such as by N-acetylation, to direct reaction pathways and facilitate crucial intramolecular cyclization steps that would otherwise be hampered by side reactions like dehydrohalogenation . Researchers utilize this compound in the development of new materials and as a building block in medicinal chemistry for the exploration of novel bioactive compounds. The compound's spectral data, including SMILES string (C#CC1=CC(=C(C=C1)N)Br) and InChIKey (ZCPDFDAOJIJTIC-UHFFFAOYSA-N), are available for verification and computational modeling . Handling Note: This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should conduct a thorough hazard assessment before use.

Properties

CAS No.

2613383-15-4

Molecular Formula

C8H6BrN

Molecular Weight

196

Purity

95

Origin of Product

United States

Chemical Transformations and Reactivity of 2 Bromo 4 Ethynylaniline

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Center

The bromine atom at the C-2 position of the aniline (B41778) ring is a prime site for palladium-catalyzed cross-coupling reactions. These transformations allow for the construction of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, providing access to a wide array of complex molecular architectures. The reactivity order for aryl halides in these couplings is typically I > Br > Cl, making the bromo group on this substrate highly suitable for selective functionalization. wikipedia.org

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, joining an organohalide with an organoboron species. wikipedia.org While specific studies detailing the Suzuki-Miyaura coupling of 2-bromo-4-ethynylaniline are not extensively documented in dedicated reports, robust methodologies have been developed for unprotected ortho-bromoanilines, which are directly applicable. These reactions are challenging due to the potential for the aniline's amino group to interfere with the catalyst.

Research has shown that an efficient Suzuki-Miyaura reaction can be achieved on unprotected ortho-bromoanilines, providing good to excellent yields with a variety of boronic esters. nih.gov Optimized conditions often involve a preformed palladacycle catalyst in a mixed solvent system. A key finding was the significant increase in yield when switching from common solvents like dioxane to 2-methyltetrahydrofuran (2-MeTHF). nih.gov These established conditions provide a strong foundation for the successful coupling of this compound with various aryl, heteroaryl, alkyl, and vinyl boronic acids or esters.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of o-Bromoanilines
Coupling PartnerCatalystBaseSolventTemperature (°C)Yield (%)Reference
Arylboronic EsterCataCXium A PalladacycleCs₂CO₃2-MeTHF/H₂O8095 nih.gov
Phenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100Varies nih.gov

Sonogashira Coupling with Diverse Coupling Partners

The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, is another powerful tool for C-C bond formation. wikipedia.orgorganic-chemistry.org In the context of this compound, this reaction would typically occur at the C-Br bond, coupling it with another terminal alkyne. This creates a diarylacetylene derivative while preserving the ethynyl (B1212043) group at the C-4 position for subsequent transformations.

The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, like CuI, in the presence of an amine base such as diisopropylamine or triethylamine (B128534). nrochemistry.com A wide range of functional groups on the coupling partner is generally tolerated under the mild reaction conditions, which can often be carried out at room temperature. nrochemistry.com The reactivity of aryl halides follows the order I > OTf > Br > Cl, making the bromide amenable to coupling, though it may require heating in some cases. wikipedia.org This selectivity allows for sequential couplings if a molecule were to contain, for example, both an iodide and a bromide.

Table 2: General Conditions for Sonogashira Coupling of Aryl Bromides
Alkyne PartnerPd CatalystCu Co-catalystBaseSolventTemperatureReference
Terminal AlkynePd(PPh₃)₂Cl₂CuIDiisopropylamineTHFRoom Temp nrochemistry.com
PhenylacetylenePd/PR₃ complexCuIAmine BaseVariesVaries researchgate.net

Heck Coupling Applications

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.org This reaction allows for the introduction of vinyl groups at the C-2 position of this compound. The reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂), often with a phosphine (B1218219) ligand, and a base. ugent.be

The choice of catalyst, ligand, solvent, and base can significantly influence the reaction's outcome. nih.gov For aryl bromides, N-heterocyclic carbene (NHC) palladium complexes have shown high thermal stability and good catalytic activity. nih.gov Optimized conditions for the coupling of 4-bromoanisole (a model aryl bromide) with n-butyl acrylate have been established using an imidazolium-based palladate pre-catalyst in DMF with K₂CO₃ as the base at 100 °C, yielding the coupled product in excellent yields. ugent.be Such conditions are expected to be applicable to this compound for its vinylation with various acrylates, styrenes, and other olefins.

Table 3: Typical Conditions for Heck Coupling of Aryl Bromides
Alkene PartnerCatalystBaseSolventTemperature (°C)Reference
n-Butyl Acrylate[SIPr·H][Pd(ƞ³-2-Me-allyl)Cl₂]K₂CO₃DMF100 ugent.be
2-Ethylhexyl AcrylatePd/C (ligandless)Not specifiedNot specified190 rug.nl

Buchwald-Hartwig Amination and Other C-N Couplings

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. wikipedia.org This reaction would enable the transformation of the C-Br bond in this compound into a C-N bond, introducing a primary or secondary amine at the C-2 position. The reaction is a significant advancement over traditional methods, which often require harsh conditions and have limited scope. wikipedia.org

The catalyst system typically consists of a palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, and a bulky, electron-rich phosphine ligand like XPhos or t-BuXPhos, in the presence of a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). libretexts.orgnih.gov The choice of ligand is critical and often determines the success and scope of the reaction. nih.gov For the amination of aryl bromides, systems utilizing ligands such as XPhos in toluene have proven to be highly effective for coupling with a wide range of secondary amines. nih.gov

Table 4: General Conditions for Buchwald-Hartwig Amination of Aryl Bromides
Amine PartnerPd SourceLigandBaseSolventReference
Secondary Amine[Pd(allyl)Cl]₂t-BuXPhosNaOtBuToluene nih.gov
Primary AnilinePd(OAc)₂XPhosKOtBuToluene organic-chemistry.org

Stille Coupling and Related Organostannane Reactions

The Stille coupling reaction forms a C-C bond by reacting an organohalide with an organostannane (organotin) compound, catalyzed by palladium. wikipedia.org This methodology can be applied to this compound to couple it with various sp²- and sp-hybridized organostannanes, including vinyl-, aryl-, and alkynylstannanes. A major advantage of organotin reagents is their stability to air and moisture and their tolerance of a wide variety of functional groups, often eliminating the need for protecting groups. nrochemistry.com

The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the product. nrochemistry.com Common catalysts include Pd(PPh₃)₄ or PdCl₂(PPh₃)₂. The addition of copper(I) salts and/or lithium chloride can accelerate the reaction, particularly the transmetalation step. nrochemistry.com Despite its utility, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org

Table 5: General Conditions for Stille Coupling of Aryl Bromides
Organostannane PartnerCatalystAdditiveSolventTemperatureReference
VinylstannanePd(PPh₃)₄LiClTHFReflux researchgate.net
Aryl stannanePd(dppf)Cl₂·DCMCuI, LiClDMF40 °C nrochemistry.com

Other Transition Metal-Catalyzed Coupling Reactions

Beyond palladium, other transition metals can catalyze cross-coupling reactions, although they are less commonly reported for substrates like this compound. Nickel catalysts, for example, are known to facilitate Sonogashira-type couplings of non-activated alkyl halides. wikipedia.org Gold has also been reported as a heterogeneous catalyst for Sonogashira reactions. wikipedia.org

Reactivity of the Terminal Ethynyl Group

The terminal ethynyl group of this compound is a key center of reactivity, participating in a range of transformations that are fundamental to modern organic synthesis. These reactions include oxidative coupling to form diynes, hydrohalogenation, and various cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.

Oxidative Coupling Reactions

The oxidative coupling of terminal alkynes is a powerful method for the formation of symmetrical 1,3-diynes, and this compound is a suitable substrate for such transformations. Seminal reactions in this category include the Glaser, Eglinton, and Hay couplings, all of which proceed via copper-mediated pathways. While specific literature detailing the oxidative coupling of this compound is not abundant, the general principles of these reactions are well-established and can be applied to predict the behavior of this substrate.

Under Glaser coupling conditions, a terminal alkyne is treated with a copper(I) salt, such as cuprous chloride, in the presence of an oxidant like oxygen and a base, typically ammonia. The reaction is believed to proceed through the formation of a copper(I) acetylide intermediate.

The Eglinton coupling offers a modification that utilizes a stoichiometric amount of a copper(II) salt, such as cupric acetate, in a solvent like pyridine. acs.org This method avoids the need for a continuous supply of oxygen and is particularly useful for intramolecular cyclizations.

The Hay coupling , a catalytic version of the Glaser coupling, employs a catalytic amount of a copper(I) salt in the presence of a chelating ligand, most commonly N,N,N',N'-tetramethylethylenediamine (TMEDA), and an in-situ oxidant, typically air or oxygen. nih.gov This method is often preferred for its milder conditions and broader solvent compatibility.

For this compound, these oxidative coupling reactions would be expected to yield the symmetrical diyne, 1,4-bis(2-bromo-4-aminophenyl)buta-1,3-diyne. The general transformation is depicted below:

General scheme for the oxidative coupling of this compound.
Figure 1. Expected oxidative homocoupling of this compound to yield 1,4-bis(2-bromo-4-aminophenyl)buta-1,3-diyne.
Coupling Reaction Typical Catalyst/Reagent Solvent General Conditions
Glaser CouplingCuCl, NH4OH, O2Ethanol/WaterRoom temperature
Eglinton CouplingCu(OAc)2 (stoichiometric)PyridineElevated temperature
Hay CouplingCuCl (catalytic), TMEDA, O2Acetone, DichloromethaneRoom temperature

Hydrohalogenation Studies

The addition of hydrogen halides (HX, where X = Cl, Br, I) across the carbon-carbon triple bond of this compound is a classic example of an electrophilic addition reaction. The regioselectivity of this reaction is governed by Markovnikov's rule , which states that the hydrogen atom adds to the carbon atom that already bears the greater number of hydrogen atoms. wikibooks.orgmasterorganicchemistry.com In the case of a terminal alkyne like this compound, the initial addition of HX would yield a vinyl halide, with the halogen atom attached to the more substituted carbon. A second addition of HX would result in a geminal dihalide, with both halogen atoms on the same carbon. chemistrysteps.com

Conversely, in the presence of peroxides, the addition of HBr proceeds via a free-radical mechanism, leading to anti-Markovnikov addition. In this case, the bromine atom adds to the terminal carbon of the alkyne. researchgate.net

While specific studies on the hydrohalogenation of this compound are not extensively documented, the expected products based on these established principles are illustrated below:

Markovnikov and anti-Markovnikov hydrohalogenation of this compound.
Figure 2. Expected products from the Markovnikov and anti-Markovnikov hydrohalogenation of this compound.
Reaction Reagent Conditions Expected Major Product
Markovnikov AdditionHCl, HBr, or HIInert solvent2-Bromo-1-halo-4-ethynylaniline
Anti-Markovnikov AdditionHBrPeroxides (e.g., ROOR)1-Bromo-2-halo-4-ethynylaniline

Click Chemistry Functionalization (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)

The terminal ethynyl group of this compound is an ideal handle for "click" chemistry, a concept introduced by K. Barry Sharpless that describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. researchgate.net The premier example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). wiley-vch.de This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. acs.orgnih.gov

The CuAAC reaction involves the treatment of a terminal alkyne, such as this compound, with an organic azide in the presence of a copper(I) catalyst. The copper(I) catalyst can be generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate. wiley-vch.de The reaction is robust and can be performed in a variety of solvents, including aqueous media.

This powerful transformation allows for the straightforward linkage of the this compound scaffold to a wide range of molecules that can be functionalized with an azide group, including biomolecules, polymers, and fluorescent dyes. For instance, the reaction of this compound with benzyl azide would be expected to produce 1-benzyl-4-(2-bromo-4-aminophenyl)-1H-1,2,3-triazole in high yield.

CuAAC reaction of this compound with benzyl azide.
Figure 3. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) of this compound with benzyl azide.
Reactant 1 Reactant 2 Catalyst System Solvent Expected Product
This compoundBenzyl azideCuSO4·5H2O, Sodium Ascorbatet-BuOH/H2O1-Benzyl-4-(2-bromo-4-aminophenyl)-1H-1,2,3-triazole

Cycloaddition Reactions

Beyond the CuAAC reaction, the ethynyl group of this compound can participate in other cycloaddition reactions, which are powerful tools for the construction of cyclic and heterocyclic systems. Two notable examples are the Diels-Alder reaction and other 1,3-dipolar cycloadditions.

In the Diels-Alder reaction , a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. beilstein-journals.org The ethynyl group of this compound can act as a dienophile. For example, its reaction with a diene such as 1,3-butadiene would be expected to yield a substituted cyclohexadiene derivative. These reactions are often thermally promoted and their facility is influenced by the electronic nature of both the diene and the dienophile. masterorganicchemistry.com

1,3-Dipolar cycloadditions involve the reaction of a 1,3-dipole with a dipolarophile to form a five-membered heterocyclic ring. nih.gov The ethynyl group of this compound can serve as the dipolarophile. A variety of 1,3-dipoles can be employed, such as nitrile oxides and nitrones, leading to the formation of isoxazoles and isoxazolines, respectively. These reactions provide a versatile route to a wide range of five-membered heterocycles. youtube.com

Examples of cycloaddition reactions with this compound.
Figure 4. (a) Diels-Alder reaction and (b) 1,3-dipolar cycloaddition involving this compound.
Cycloaddition Type Reactant Product Type
Diels-Alder [4+2]Conjugated DieneSubstituted Cyclohexadiene
1,3-Dipolar [3+2]1,3-Dipole (e.g., Nitrile Oxide)Five-membered Heterocycle (e.g., Isoxazole)

Reactivity of the Aniline Moiety

The aniline moiety in this compound, characterized by the amino group attached to the benzene (B151609) ring, is a key site of nucleophilic reactivity. This allows for a variety of chemical transformations, most notably N-alkylation and N-acylation reactions, which are fundamental for modifying the properties of the molecule and for its incorporation into larger structures.

N-Alkylation and Acylation Reactions

N-Alkylation of the primary amine in this compound can be achieved by reaction with alkyl halides. The lone pair of electrons on the nitrogen atom acts as a nucleophile, displacing the halide from the alkyl halide to form a new carbon-nitrogen bond. This reaction can lead to the formation of secondary and tertiary amines. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

N-Acylation involves the reaction of the aniline with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an amide. This is a highly reliable and widely used transformation in organic synthesis. The reaction is generally rapid and proceeds in high yield. A base, such as pyridine or triethylamine, is often added to scavenge the acid byproduct. The resulting amide is significantly less basic and less nucleophilic than the starting aniline due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.

These reactions provide a straightforward means to introduce a wide variety of substituents onto the nitrogen atom of this compound, thereby modulating its electronic and steric properties and enabling its use in the synthesis of a diverse range of derivatives.

N-alkylation and N-acylation of this compound.
Figure 5. General schemes for the (a) N-alkylation and (b) N-acylation of this compound.
Reaction Reagent Base Product Type
N-AlkylationAlkyl Halide (e.g., CH3I)K2CO3, Et3NSecondary or Tertiary Amine
N-AcylationAcyl Chloride (e.g., CH3COCl)Pyridine, Et3NAmide

Condensation Reactions for Imine/Amide Formation

The primary amine functionality of this compound serves as a potent nucleophile, readily participating in condensation reactions with carbonyl compounds. The reaction with aldehydes or ketones, typically under acid catalysis, results in the formation of imines, also known as Schiff bases. masterorganicchemistry.com This transformation proceeds through the nucleophilic attack of the amino group on the carbonyl carbon, forming a carbinolamine intermediate. Subsequent dehydration eliminates a molecule of water to yield the characteristic carbon-nitrogen double bond of the imine. libretexts.org

The general mechanism involves an initial nucleophilic addition followed by an elimination of water. libretexts.org While specific examples involving this compound are not extensively detailed in the literature, its behavior is consistent with that of other primary anilines in this fundamental organic reaction. organic-chemistry.org Similarly, reaction with acyl chlorides or anhydrides would lead to the corresponding amides, effectively acylating the amino group.

Reactant 1Reactant 2 (General)Product TypeKey Transformation
This compoundAldehyde (R-CHO) or Ketone (R-CO-R')ImineFormation of a C=N bond
This compoundAcyl Chloride (R-COCl) or Anhydride ((RCO)₂O)AmideFormation of a N-C=O bond

Electrophilic Aromatic Substitution on the Anilino Ring

The aniline ring of this compound is subject to electrophilic aromatic substitution (SEAr), with the reaction's regioselectivity being governed by the directing effects of the existing substituents. The outcome of such substitutions is determined by the interplay of the activating amino group and the deactivating bromo and ethynyl groups. wikipedia.org

Amino Group (-NH₂): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. wikipedia.org

Bromo Group (-Br): This is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance.

Ethynyl Group (-C≡CH): This group is generally considered to be deactivating and meta-directing.

The powerfully activating amino group dominates the directing effects. The positions ortho to the amino group are C3 and C5 (C1 being the carbon attached to the amino group). The para position is occupied by the ethynyl group. Therefore, electrophilic attack is predominantly directed to the C3 and C5 positions. Common SEAr reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), and sulfonation (using fuming H₂SO₄). lumenlearning.commasterorganicchemistry.com

Position on RingSubstituentDirecting InfluencePredicted Site of Substitution
C1-NH₂ortho, para (Activating)Directs to C3, C5
C2-Brortho, para (Deactivating)-
C4-C≡CHmeta (Deactivating)-

Chemo-, Regio-, and Stereoselective Transformations

The presence of multiple distinct reactive centers in this compound allows for highly selective transformations, where a reagent can be chosen to react with only one functional group while leaving the others intact. mdpi.comnih.gov

Chemoselectivity: This is demonstrated in cross-coupling reactions. The Sonogashira coupling, for instance, chemoselectively couples the terminal alkyne with the aryl bromide. wikipedia.orgjk-sci.com This reaction, catalyzed by palladium and a copper(I) co-catalyst, specifically forms a new carbon-carbon bond at the C2 (bromo) and C4 (ethynyl) positions without affecting the amino group. organic-chemistry.orglibretexts.org Conversely, acylation using an acyl chloride would chemoselectively react with the amino group, forming an amide, leaving the bromo and ethynyl groups untouched.

Regioselectivity: In addition to the regioselectivity observed in electrophilic aromatic substitution, other reactions also show high positional control. For example, in a di-halogenated substrate, a Sonogashira coupling might preferentially occur at the more reactive halide (e.g., iodide over bromide). libretexts.org In the case of this compound, the reaction sites are distinct, leading to inherent regioselectivity. A pseudo-intramolecular hydrohalogenation of a related compound, 2-(2'-bromophenyl)ethynylaniline, has been shown to proceed with high regioselectivity, adding a hydrogen and a halogen across the alkyne bond. researchgate.net

Stereoselectivity: While the core structure of this compound is achiral, stereoselectivity can become crucial in its subsequent reactions. For instance, the aforementioned pseudo-intramolecular hydrohalogenation proceeds in a syn-selective manner, where the hydrogen and halogen atoms are added to the same side of the alkyne triple bond. researchgate.net

Reaction TypeTargeted Functional Group(s)Reagents (Example)Type of Selectivity
Sonogashira CouplingAryl Bromide & Terminal AlkyneTerminal Alkyne, Pd catalyst, Cu(I) cocatalyst, BaseChemoselective, Regioselective
AcylationAmino GroupAcetyl Chloride, BaseChemoselective
Electrophilic BrominationAromatic Ring (C3, C5)Br₂, FeBr₃Regioselective

Cascade and Tandem Reactions Facilitated by Multiple Reactive Sites

The multifunctional nature of this compound makes it an excellent substrate for cascade (or tandem) reactions, where multiple bond-forming events occur in a single pot without isolating intermediates. baranlab.org These sequences leverage the different reactive sites to rapidly build molecular complexity, often leading to the formation of heterocyclic structures like indoles and quinolines. mdpi.comnih.gov

A common strategy involves an initial palladium-catalyzed cross-coupling reaction at the C-Br position, followed by an intramolecular cyclization involving the other functional groups. For example, a sequential process can be envisioned starting with a Sonogashira coupling of this compound with another aryl halide. The resulting internal alkyne intermediate can then undergo an intramolecular aminopalladation, where the amino group attacks the alkyne, leading to the formation of a substituted indole (B1671886) scaffold.

Another powerful cascade reaction involving o-ethynylanilines is the synthesis of quinolines. nih.gov A one-pot reaction of this compound with an aldehyde and another amine or alkyne, often under Lewis acid catalysis, can initiate a sequence involving imine formation followed by a [4+2] cycloaddition (Povarov reaction) or other cyclization pathways to generate highly substituted quinoline (B57606) derivatives. nih.gov Palladium-catalyzed cyclization of 2-ethynylaniline (B1227618) derivatives can also lead to indenoindoles through a cascade of aminopalladation, alkene insertion, and elimination steps. rsc.org

Reaction Name/TypeKey StepsResulting Heterocycle
Sonogashira/Aminopalladation Cascade1. Pd-catalyzed C-C coupling. 2. Intramolecular attack of amine on alkyne.Substituted Indole
Povarov-type Reaction1. Imine formation. 2. [4+2] Cycloaddition/Cyclization.Substituted Quinoline
Aminopalladation/Insertion Cascade1. Intramolecular aminopalladation. 2. Intermolecular alkene insertion. 3. Elimination.Indenoindole

Applications As a Versatile Synthetic Building Block

Precursor in Heterocyclic Chemistry

The inherent reactivity of the amino, bromo, and ethynyl (B1212043) functional groups in 2-bromo-4-ethynylaniline allows for its participation in various cyclization and coupling reactions, providing access to a multitude of heterocyclic frameworks. The strategic placement of these groups enables both intramolecular and intermolecular reactions to proceed with high efficiency and selectivity.

Indole (B1671886) Synthesis and Derivatives

While direct, documented examples of this compound being used for indole synthesis are not prevalent in the reviewed literature, its structural motifs are central to established indole synthesis strategies. The presence of an amino group and an ethynyl group in a 1,2-relationship on the benzene (B151609) ring is a classic precursor for indole formation through cyclization.

One prominent method for indole synthesis involves the tandem Sonogashira coupling and cyclization of 2-haloanilines. In a related conceptual approach, one could envision the in situ generation of a this compound derivative from a dihaloaniline, followed by an intramolecular cyclization to yield a substituted indole. For instance, a palladium-catalyzed Sonogashira coupling of a 2,4-dibromoaniline with a terminal alkyne could be followed by a subsequent intramolecular cyclization of the resulting 2-bromo-4-alkynylaniline to afford a 6-bromo-substituted indole. This type of one-pot, multi-component reaction is a powerful tool for the rapid assembly of complex indole cores.

The general principle of cyclizing 2-alkynylanilines to indoles is well-established and can be promoted by various catalysts, including palladium and copper complexes, or under basic conditions. The reaction proceeds via an intramolecular attack of the amino group onto the alkyne, leading to the formation of the five-membered pyrrole ring fused to the benzene ring. The bromine atom at the 6-position of the resulting indole would then be available for further functionalization, allowing for the synthesis of a diverse library of indole derivatives.

Table 1: Potential Indole Synthesis Strategies Utilizing this compound Functionality
StrategyDescriptionPotential Product
Tandem Sonogashira Coupling-CyclizationIn situ formation of a 2-bromo-4-alkynylaniline from 2,4-dibromoaniline followed by intramolecular cyclization.6-Bromo-2-substituted indole
Base- or Metal-Catalyzed CyclizationDirect intramolecular cyclization of this compound.6-Bromoindole

Quinoline (B57606) Synthesis

The synthesis of quinolines, a core structure in many pharmaceuticals and functional materials, can be achieved through various condensation reactions involving anilines. While specific examples utilizing this compound are not explicitly detailed in the surveyed literature, its aniline (B41778) functionality makes it a suitable candidate for established quinoline syntheses such as the Friedländer and Doebner-von Miller reactions.

In a hypothetical Friedländer synthesis, this compound could react with a compound containing an active methylene group (e.g., a β-diketone or β-ketoester) in the presence of an acid or base catalyst. The reaction would proceed through a condensation and subsequent cyclodehydration to yield a substituted quinoline. The resulting product would be expected to bear a bromine atom at the 7-position and an ethynyl group at the 5-position of the quinoline ring system.

Similarly, the Doebner-von Miller reaction, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, could potentially be employed. This reaction, typically acid-catalyzed, would lead to the formation of a 1,2-dihydroquinoline intermediate, which would then be oxidized to the corresponding quinoline. The substitution pattern on the resulting quinoline would depend on the specific α,β-unsaturated carbonyl compound used.

Palladium-catalyzed methods for quinoline synthesis, often involving the annulation of anilines with alkynes or other coupling partners, also represent a plausible route for the utilization of this compound.

Table 2: Plausible Quinoline Synthesis Reactions with this compound
Reaction NameReactant(s) with this compoundExpected Product
Friedländer AnnulationCompound with active methylene group (e.g., ethyl acetoacetate)7-Bromo-5-ethynyl-2-methylquinolin-4-ol
Doebner-von Miller Reactionα,β-Unsaturated carbonyl compound (e.g., crotonaldehyde)7-Bromo-5-ethynyl-2-methylquinoline

Pyrrolopyrimidine Derivatives

The synthesis of pyrrolopyrimidines generally involves the construction of the pyrimidine ring onto a pyrrole precursor or vice versa. There is a lack of direct evidence in the scientific literature for the synthesis of pyrrolopyrimidine derivatives starting from this compound. The challenge lies in the multi-step sequence that would be required to construct both the pyrrole and pyrimidine rings from this aniline derivative.

A theoretical synthetic pathway could involve an initial reaction to form a pyrimidine ring, followed by the construction of the fused pyrrole ring. For instance, the amino group of this compound could potentially react with a suitable three-carbon synthon to form a 4-aminopyrimidine derivative. Subsequent intramolecular cyclization involving the ethynyl group and a nitrogen atom of the pyrimidine ring could then, in principle, lead to the formation of a pyrrolo[2,3-d]pyrimidine core. However, such a reaction would likely require carefully chosen reagents and conditions to control the regioselectivity and achieve the desired cyclization.

Porphyrin Framework Functionalization

Porphyrins, a class of macrocyclic compounds with significant applications in various fields, can be functionalized to tune their electronic and photophysical properties. The terminal ethynyl group of this compound makes it an ideal candidate for attachment to porphyrin frameworks via Sonogashira cross-coupling reactions.

This powerful palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In this context, a porphyrin bearing a halogen substituent (e.g., a bromo- or iodo-porphyrin) can be coupled with this compound. The resulting product would be a porphyrin-aniline conjugate, where the two moieties are connected by a rigid ethynyl linker. This conjugation can facilitate electronic communication between the porphyrin core and the substituted aniline, potentially leading to novel materials with interesting photophysical or electronic properties. The amino and bromo groups on the aniline moiety would also be available for further synthetic modifications.

Table 3: Porphyrin Functionalization via Sonogashira Coupling
Porphyrin PrecursorCoupling PartnerReaction TypeResulting Structure
Halogenated PorphyrinThis compoundSonogashira Cross-CouplingPorphyrin-(ethynyl)-2-bromo-4-aminobenzene

Dibenzo[b,f]azepine Formation

The dibenzo[b,f]azepine ring system is a core structural motif in a number of pharmaceutically active compounds. The synthesis of this tricyclic system often involves the intramolecular cyclization of appropriately substituted biaryl precursors. While direct routes from this compound are not explicitly described, it can be envisioned as a precursor for the synthesis of the necessary biaryl intermediates.

A plausible strategy would involve a Suzuki or other palladium-catalyzed cross-coupling reaction between the bromo-substituent of this compound and a suitable boronic acid or organometallic reagent to form an N-protected 2-amino-2'-substituted biphenyl derivative. Subsequent intramolecular cyclization, for example, through an Ullmann condensation or a Buchwald-Hartwig amination, could then be employed to form the seven-membered azepine ring. The ethynyl group would remain as a functional handle for further derivatization of the final dibenzo[b,f]azepine product.

Other Nitrogen-Containing Heterocycles

The unique combination of functional groups in this compound opens up possibilities for the synthesis of other nitrogen-containing heterocycles beyond those explicitly detailed above. For example, the reaction of the ortho-amino and ethynyl groups could be exploited in various cyclization reactions to form fused heterocyclic systems.

Furthermore, the amino group can be diazotized and subjected to various transformations, while the bromo and ethynyl groups can participate in a wide range of cross-coupling reactions, significantly expanding the synthetic utility of this compound as a building block for diverse heterocyclic targets. The specific reaction conditions and co-reactants would determine the nature of the resulting heterocyclic system.

Monomer in Polymer and Materials Science

As a monomer, this compound offers distinct advantages for creating complex macromolecular structures. The presence of both a bromine atom and a terminal alkyne allows it to participate in powerful cross-coupling reactions, while the amino group provides a site for post-polymerization modification or can be used to direct the assembly of supramolecular structures.

Conjugated Polymer Synthesis via Alkyne Polymerization

The synthesis of conjugated polymers, which are organic macromolecules with alternating single and multiple bonds, is a cornerstone of modern materials science. These materials are renowned for their unique electronic and photophysical properties. The structure of this compound is exceptionally well-suited for creating such polymers through reactions that specifically engage its alkyne (ethynyl) functionality.

Poly(p-phenyleneethynylene)s (PPEs) are a significant class of rigid-rod conjugated polymers known for their fluorescence and semiconducting properties. nih.gov The synthesis of PPEs often relies on palladium-catalyzed cross-coupling reactions, such as the Sonogashira-Hagihara coupling, which joins an aryl halide with a terminal alkyne.

The this compound monomer is an ideal candidate for AB-type self-polymerization to form PPEs. In this process, the bromo group on one monomer molecule reacts with the ethynyl group on another, creating a repeating phenylene-ethynylene unit. The resulting polymer backbone consists of alternating phenyl rings and alkyne triple bonds, a structure that facilitates extensive π-electron delocalization, which is the origin of the material's useful electronic properties.

Table 1: Representative Sonogashira Coupling Conditions for PPE Synthesis

ParameterConditionPurpose
Catalyst Pd(PPh₃)₂Cl₂Facilitates the oxidative addition and reductive elimination steps.
Co-catalyst Copper(I) iodide (CuI)Activates the terminal alkyne for coupling.
Base DiisopropylamineNeutralizes the hydrogen halide byproduct.
Solvent Toluene/THF mixtureSolubilizes the monomer and growing polymer chain.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidative side reactions.

This table represents typical conditions for Sonogashira reactions used in the synthesis of PPEs and related conjugated polymers. mdpi.com

The electronic properties of materials derived from this compound make them promising candidates for applications in organic electronics. lcpo.fr By carefully designing the polymer architecture, researchers can tune the material's band gap—the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com This tuning is critical for applications in:

Organic Field-Effect Transistors (OFETs): Where the polymer acts as the semiconductor.

Organic Light-Emitting Diodes (OLEDs): Where the polymer can serve as the emissive layer.

Organic Photovoltaics (OPVs): Where the polymer functions as the light-absorbing and charge-donating material.

The aniline group on the monomer provides an additional tool for property tuning. It can be protonated or functionalized to alter the polymer's electronic energy levels, solubility, and solid-state packing, all of which profoundly impact device performance.

Covalent Organic Framework (COF) and Metal-Organic Framework (MOF) Ligands and Building Blocks

Crystalline porous materials like COFs and MOFs are constructed from molecular building blocks that assemble into ordered, extended networks. researchgate.net MOFs are built from organic linkers connected by metal ions or clusters, while COFs are made entirely from light elements linked by strong covalent bonds. researchgate.netnih.gov

The rigid structure and multiple reactive sites of this compound make it an excellent candidate for use as a linker or building block in these frameworks. researchgate.net

As a Linker: The bromo and ethynyl groups can undergo coupling reactions with complementary functional groups on other building blocks to form the extended framework of a COF.

In MOF Synthesis: The nitrogen atom of the aniline group can coordinate directly to metal centers, serving as a binding site for the construction of a MOF. researchgate.net The other two functional groups remain available for building out the porous architecture or for post-synthetic modification to introduce new functionalities into the pores.

The inherent porosity and high surface area of these frameworks make them suitable for applications in gas storage, separation, and catalysis.

Functionalized Polymer Development for Specific Applications

The development of functional polymers with tailor-made properties is a major focus of materials research. mdpi.com The aniline group in this compound is a key feature that allows for the creation of such specialized polymers. After the main polymer backbone has been constructed using the bromo and ethynyl groups, the pendant amino groups can be chemically modified.

This post-polymerization functionalization strategy allows for the introduction of a wide array of chemical moieties, enabling the development of materials for specific tasks:

Sensors: Functional groups that change their optical or electronic properties upon binding to a specific analyte can be attached.

Biomaterials: Biocompatible groups, such as poly(ethylene glycol) chains, can be grafted onto the polymer backbone.

Flame Retardants: The introduction of phosphorus-containing groups can enhance the flame-retardant properties of the material. mdpi.com

This modular approach separates the backbone-forming polymerization from the introduction of functionality, providing a high degree of control over the final material's properties. mdpi.com

Ligand and Catalyst Development

In coordination chemistry and catalysis, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. The properties of the ligand are crucial in determining the reactivity and stability of the resulting catalyst.

This compound possesses several features that make it an attractive scaffold for ligand design:

The aniline nitrogen has a lone pair of electrons that can coordinate to a metal center.

The ethynyl group's π-system can also participate in metal binding.

The bromo group serves as a synthetic handle for further elaboration, allowing the molecule to be incorporated into more complex, multidentate ligand structures through cross-coupling reactions.

By modifying this versatile scaffold, chemists can develop novel ligands for a range of catalytic transformations, potentially leading to catalysts with improved activity, selectivity, and stability.

Scaffold for Molecular Electronics and Devices

The quest for miniaturization in electronics has driven significant research into the development of molecular-scale components. In this context, this compound serves as a critical precursor for the construction of molecular wires and other functional electronic devices due to its inherent structural properties.

The core structure of many molecular wires is based on oligo(phenylene ethynylene) (OPE) chains. These rigid, conjugated systems facilitate the conduction of electrical current over molecular distances. The synthesis of these OPEs is often achieved through iterative cross-coupling reactions, most notably the Palladium-catalyzed Sonogashira coupling.

The this compound molecule is ideally suited for this synthetic strategy. The presence of both a bromine atom and a terminal alkyne (ethynyl group) on the same aromatic ring allows for a stepwise and controlled elongation of the molecular wire. For instance, the ethynyl group can react with an aryl halide, while the bromo group can subsequently react with another terminal alkyne. This iterative process allows for the precise construction of OPEs with desired lengths and functionalities.

A general synthetic approach for elongating an OPE chain using a building block like this compound is outlined in the table below. This iterative sequence of deprotection and Sonogashira coupling allows for the precise assembly of molecular wires.

StepReactionReactantsProductPurpose
1Sonogashira CouplingThis compound, Protected Terminal AlkyneBromo-substituted OPE dimerInitial chain formation
2DeprotectionBromo-substituted OPE dimerBromo-substituted OPE dimer with a terminal alkynePrepares for next coupling
3Sonogashira CouplingBromo-substituted OPE dimer, this compoundElongated OPE trimerChain extension

This controlled, step-by-step synthesis is crucial for creating molecular wires with predictable electronic properties. The aniline group present in this compound can also be further functionalized to tune the electronic characteristics of the final molecular device or to provide anchoring points for attachment to electrodes.

Intermediate in Agrochemical and Fine Chemical Synthesis

In the realms of agrochemical and fine chemical production, the strategic placement of reactive functional groups on an aromatic scaffold is paramount for creating complex and effective molecules. This compound, with its trifunctional nature, is a prime candidate as a versatile intermediate in the synthesis of a variety of specialized chemicals.

The utility of substituted anilines, particularly halogenated ones, is well-established in the synthesis of pharmaceuticals, crop protection agents, and other fine chemicals. echemi.com For example, compounds like 2-bromo-4-methylaniline (B145976) are recognized as valuable intermediates for these applications. echemi.com The bromine atom provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments. The amino group can be readily converted into a wide array of other functionalities or can participate in the formation of heterocyclic structures, which are common motifs in biologically active compounds.

By analogy, this compound offers even greater synthetic flexibility due to the presence of the additional ethynyl group. This alkyne moiety can participate in a range of chemical transformations, including:

Click Chemistry: The terminal alkyne is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and widely used "click" reaction for the synthesis of triazoles. Triazole-containing compounds are known to exhibit a broad spectrum of biological activities, making them relevant in agrochemical research.

Sonogashira Coupling: As mentioned in the context of molecular electronics, this reaction can also be employed to introduce complex aryl or vinyl substituents, further diversifying the molecular architecture.

Addition Reactions: The triple bond can undergo various addition reactions to introduce new functional groups and stereocenters.

The combination of the bromo, amino, and ethynyl groups allows for a modular and divergent synthetic approach. One functional group can be selectively reacted while the others remain protected or unreactive, to be utilized in subsequent synthetic steps. This orthogonality is highly desirable in the multi-step synthesis of complex target molecules in the fine chemical industry.

The table below summarizes the key reactive sites of this compound and their potential transformations in the synthesis of agrochemicals and fine chemicals.

Functional GroupPotential ReactionsResulting Structures
Amino (-NH2) Diazotization, Acylation, Alkylation, Heterocycle formationDiverse substituted anilines, amides, secondary/tertiary amines, nitrogen-containing heterocycles
Bromo (-Br) Suzuki coupling, Stille coupling, Heck coupling, Buchwald-Hartwig aminationBiaryls, substituted alkenes, arylamines
Ethynyl (-C≡CH) Sonogashira coupling, Click chemistry (cycloadditions), Hydration, ReductionSubstituted alkynes, triazoles, ketones, alkenes, alkanes

This multifunctionality positions this compound as a powerful intermediate, enabling the efficient construction of novel compounds with potential applications in crop protection, materials science, and other areas of the chemical industry.

Theoretical and Computational Investigations

Electronic Structure and Reactivity Modeling

The electronic structure of 2-bromo-4-ethynylaniline is fundamentally influenced by the interplay of its substituent groups: the electron-donating amino (-NH2) group, the electron-withdrawing bromo (-Br) group, and the π-system of the ethynyl (B1212043) (-C≡CH) group. Modeling studies, often employing Density Functional Theory (DFT), can elucidate the distribution of electron density across the molecule.

The amino group increases the electron density of the aromatic ring through resonance, while the bromine atom withdraws electron density via its inductive effect. The ethynyl group, with its sp-hybridized carbons, also influences the electronic landscape. Reactivity modeling helps in identifying the most probable sites for electrophilic and nucleophilic attack. The calculated electrostatic potential maps can visualize electron-rich and electron-poor regions, thereby predicting the molecule's reactivity towards various reagents.

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations are instrumental in determining a range of molecular properties for this compound. These calculations can provide precise values for charge distribution, molecular orbital energies, and the energetics of potential reactions.

Molecular Properties from Quantum Chemical Calculations:

Property Description Significance
Charge Distribution Describes how electrons are distributed among the atoms in the molecule. Helps in understanding the polarity of bonds and the molecule as a whole, influencing intermolecular interactions.
Orbital Energies The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and the electronic excitation energies of the molecule.

| Reaction Energetics | The energy changes that occur during a chemical reaction, including activation energies and reaction enthalpies. | Crucial for predicting the feasibility and spontaneity of chemical reactions involving the compound. |

These calculations are typically performed using various levels of theory and basis sets to ensure accuracy and reliability of the predicted properties.

Reaction Mechanism Elucidation via Computational Methods

Computational methods are invaluable for elucidating the detailed mechanisms of chemical reactions. For this compound, these methods can be used to map out the potential energy surfaces of its reactions, identifying transition states, intermediates, and products. Techniques such as DFT and ab initio molecular dynamics (AIMD) can trace the geometric and electronic changes that occur as the reaction progresses. uni.luethz.ch This allows for a step-by-step understanding of bond-breaking and bond-forming processes, providing insights that are often difficult to obtain through experimental means alone.

Prediction of Spectroscopic Signatures for Structural Elucidation

Theoretical calculations can predict the spectroscopic signatures of this compound, which is a vital tool for its structural elucidation and characterization. By calculating vibrational frequencies, it is possible to predict the Infrared (IR) and Raman spectra of the molecule. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to predict the ¹H and ¹³C NMR spectra. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound.

Predicted Spectroscopic Data:

Spectroscopic Technique Predicted Parameter Application
Infrared (IR) Spectroscopy Vibrational frequencies corresponding to bond stretches and bends. Identification of functional groups such as N-H, C≡C-H, and C-Br.
Raman Spectroscopy Complementary vibrational frequencies to IR. Provides information on the molecular backbone and symmetric vibrations.

| NMR Spectroscopy | Chemical shifts (δ) for ¹H and ¹³C nuclei. | Determination of the chemical environment of each atom, confirming the connectivity and structure. |

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and the preferred conformation of this compound can be determined through conformational analysis. Computational methods can explore the potential energy landscape as a function of bond rotations to identify the most stable conformers. Furthermore, these studies can shed light on the nature and strength of intermolecular interactions, such as hydrogen bonding (involving the -NH2 group) and halogen bonding (involving the -Br atom), which govern the packing of molecules in the solid state and their behavior in solution.

Studies on Molecular Recognition and Self-Assembly

The specific arrangement of functional groups in this compound makes it a candidate for studies in molecular recognition and self-assembly. The amino group can act as a hydrogen bond donor, the bromine atom as a halogen bond donor, and the ethynyl group can participate in π-stacking interactions. Computational modeling can be used to predict how these molecules might interact with each other or with other molecules to form larger, ordered structures. These studies are fundamental to the design of new materials with tailored properties, such as organic semiconductors or porous frameworks.

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the elucidation and confirmation of the molecular structure of 2-bromo-4-ethynylaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide critical information.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the acetylenic proton (-C≡CH). The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,2,4-substitution pattern on the benzene (B151609) ring. For instance, data from the structurally similar 4-bromoaniline (B143363) shows aromatic protons in the range of δ 6.55-7.23 ppm. rsc.org The amine protons would likely appear as a broad singlet, and the acetylenic proton would be a sharp singlet at a characteristic downfield position.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. Distinct signals would be expected for the two acetylenic carbons, the four aromatic carbons attached to substituents (C-Br, C-C≡CH, C-NH₂, and the remaining C-H), and the two unsubstituted aromatic carbons.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton TypePredicted Chemical Shift (ppm)Multiplicity
Aromatic-H6.5 - 7.5Multiplet
Amine (-NH₂)3.5 - 4.5Broad Singlet
Acetylenic-H~3.0Singlet

Note: Predicted values are based on typical ranges for similar functional groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₈H₆BrN), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass. Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). PubChem provides predicted mass spectrometry data for this compound, including the monoisotopic mass of 194.96835 Da. uni.lu

Interactive Data Table: Predicted Mass Spectrometry Data for this compound Adducts

Adductm/z
[M+H]⁺195.97563
[M+Na]⁺217.95757
[M-H]⁻193.96107

Source: Predicted data from PubChem. uni.lu

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretch of the amine, the C≡C and ≡C-H stretches of the alkyne, and C-H and C=C stretches of the aromatic ring. The C-Br stretching frequency would be observed in the fingerprint region. For comparison, the IR spectrum of 2-bromo-4-methylaniline (B145976) shows characteristic peaks that can be used to infer the expected regions for these vibrations. chemicalbook.com

Interactive Data Table: Expected IR Absorption Bands for this compound

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
AmineN-H Stretch3300 - 3500
Alkyne≡C-H Stretch~3300
AlkyneC≡C Stretch2100 - 2260
AromaticC=C Stretch1450 - 1600
Aryl HalideC-Br Stretch500 - 600

Note: Based on typical IR absorption frequencies for the respective functional groups. wpmucdn.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aniline (B41778) and its derivatives exhibit characteristic absorption bands in the UV region arising from π to π* transitions of the benzene ring. wikipedia.org The presence of the bromo and ethynyl (B1212043) substituents would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted aniline. rsc.org The UV-Vis spectrum of this compound would be useful for quantitative analysis and for monitoring reactions.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of aromatic amines. oup.comacs.orgepa.gov A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or a buffer, would likely be suitable for the separation and quantification of this compound. UV detection would be appropriate, given the chromophoric nature of the molecule. acs.org

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile and thermally stable compounds like bromoaniline derivatives. nih.govepa.govd-nb.info A non-polar or medium-polarity capillary column would be used for separation. GC-MS provides both retention time and mass spectral data, allowing for confident identification and purity assessment.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.govspringernature.com If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amine group. This technique is crucial for understanding the packing of molecules in the solid state, which influences the material's physical properties. While no crystal structure for this compound is currently available, studies on similar molecules, such as other functionalized anilines, have provided valuable insights into their solid-state structures. nih.gov

Electrochemical Characterization

Electrochemical techniques, particularly cyclic voltammetry (CV), are valuable for investigating the redox behavior of this compound and its potential for electropolymerization.

Cyclic Voltammetry in Polymerization Studies: Aniline and its derivatives are known to undergo electrochemical polymerization to form conductive polymers. scispace.comacs.orgmedjchem.comresearchgate.net CV can be used to study the oxidation potential of this compound and to monitor the growth of a polymer film on an electrode surface. The resulting polymer, poly(this compound), would be expected to have interesting electronic and material properties due to the presence of the bromo and ethynyl substituents.

Redox Behavior Investigations: CV can also be used to study the fundamental redox properties of the monomer. The oxidation and reduction potentials provide information about the electron-donating or -withdrawing nature of the substituents and the stability of the resulting radical cations or anions.

Advanced Microscopy Techniques for Material Characterization

Should this compound be used as a monomer to create polymeric materials, advanced microscopy techniques would be essential for characterizing the morphology and topography of these materials.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface morphology of materials. dtu.dkazom.compressbooks.publibretexts.org For a polymer derived from this compound, SEM could be used to visualize the structure of the polymer film, including its porosity, grain size, and any surface defects.

Atomic Force Microscopy (AFM): AFM is a powerful technique for imaging the surface of materials at the nanoscale. mdpi.comresearchgate.netyoutube.comfrontiersin.orgnih.gov It can provide three-dimensional topographical information and can also be used to probe the mechanical properties of the polymer surface, such as roughness and adhesion.

Future Research Directions and Emerging Paradigms

Sustainable and Green Chemistry Approaches in Synthesis

The future synthesis of 2-bromo-4-ethynylaniline and its derivatives is increasingly being viewed through the lens of green chemistry, aiming to reduce environmental impact and enhance efficiency. jddhs.commdpi.com Key to this is the development of methodologies that minimize waste, avoid hazardous substances, and reduce energy consumption. jddhs.comrasayanjournal.co.in Research is focusing on several key areas:

Alternative Solvents: A shift away from traditional volatile organic compounds towards greener alternatives like water, bio-based solvents (such as 2-methyltetrahydrofuran), and supercritical CO2 is a primary goal. jddhs.comacs.orgnih.gov For instance, performing the crucial Sonogashira coupling step in water using surfactants represents a more environmentally benign approach. organic-chemistry.org

Catalysis: The use of highly efficient and recyclable catalysts is central to green synthesis. mdpi.com For the bromination step, copper-catalyzed oxidative bromination using readily available reagents presents a practical alternative to traditional methods. researchgate.netsemanticscholar.org In the ethynylation step, developing palladium-based catalytic systems that operate under copper-free and amine-free conditions at room temperature significantly enhances the sustainability of the Sonogashira reaction. acs.orgnih.gov

Energy Efficiency: Innovative techniques such as microwave-assisted synthesis and ultrasound are being explored to shorten reaction times and lower energy input compared to conventional heating methods. jddhs.commdpi.comrasayanjournal.co.in

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, a core principle of green chemistry, is another critical research direction. mdpi.com This includes exploring one-pot reactions where multiple synthetic steps are carried out sequentially in the same reactor, saving time, resources, and reducing waste. rasayanjournal.co.in

Table 1: Comparison of Conventional vs. Green Approaches for Sonogashira Coupling

ParameterConventional ApproachEmerging Green Approach
Catalyst SystemPalladium complex with a Copper(I) co-catalystCopper-free Palladium systems (e.g., Pd(CH3CN)2Cl2/cataCXium A) acs.orgnih.gov
BaseAmine bases (e.g., triethylamine)Amine-free conditions (e.g., using Cs2CO3) acs.org
SolventAnhydrous organic solvents (e.g., THF, 1,4-dioxane)Green solvents (e.g., 2-MeTHF, water) acs.orgnih.govorganic-chemistry.org
TemperatureOften requires elevated temperatures (e.g., 90 °C) acs.orgRoom temperature operation acs.orgnih.gov
AtmosphereTypically requires anhydrous and anaerobic conditions organic-chemistry.orgMore robust conditions, tolerant of air and water acs.org

Integration into Advanced Supramolecular Architectures

The unique trifunctional nature of this compound—possessing an amine, an ethynyl (B1212043), and a bromo group—makes it an exceptionally promising building block, or "linker," for the construction of advanced supramolecular structures like Metal-Organic Frameworks (MOFs). nih.gov MOFs are crystalline, porous materials constructed from metal ions or clusters connected by organic linkers, with applications in gas storage, separation, and catalysis. nih.govresearchgate.net

Future research will likely focus on using this compound and its derivatives to design and construct novel MOFs with tailored properties. The slim, rigid nature of the ethynyl group is known to favor the formation of interpenetrated framework structures, which can enhance framework stability and improve gas adsorption selectivity by creating confined pore environments. researchgate.net

The functional groups on the molecule offer multiple points for integration and modification:

The aniline (B41778) (amine) group and the ethynyl group can both coordinate with metal centers to form the primary framework structure.

The bromo group can serve as a reactive handle for post-synthetic modification, allowing for the introduction of new functionalities into the MOF after its initial construction. This enables the fine-tuning of the framework's chemical and physical properties for specific applications.

The conjugated π-system of the molecule can impart interesting electronic or photoluminescent properties to the resulting MOFs, making them candidates for sensing applications. nih.gov

By strategically employing this versatile linker, researchers can create MOFs with precisely controlled pore sizes and chemical environments, optimized for tasks such as the selective capture of acetylene (B1199291) from ethylene (B1197577) streams or the separation of carbon dioxide. nih.gov

Exploration of Novel Catalytic Systems and Methodologies for Functionalization

Future work will undoubtedly focus on discovering new and more efficient catalytic methods to selectively modify this compound, thereby expanding its utility as a chemical intermediate. Research is moving beyond traditional cross-coupling reactions toward more advanced strategies like direct C–H activation. nih.gov

Key areas for exploration include:

C–H Activation/Functionalization: This powerful strategy involves the direct conversion of C–H bonds on the aromatic ring into new C–C or C-X (where X is a heteroatom) bonds, bypassing the need for pre-functionalized substrates. researchgate.netsemanticscholar.orgnih.gov Developing regioselective catalytic systems that can target a specific C–H bond on the this compound ring would open up new avenues for creating complex derivatives.

Ethynyl Group Functionalization: The terminal alkyne is a highly versatile functional group. Novel catalytic transformations, such as manganese-catalyzed hydroarylation with boronic acids, offer regio- and stereoselective routes to complex multi-substituted alkenes. acs.org This allows for the precise construction of larger molecular architectures from the ethynyl terminus.

Bromo Group Transformation: While Suzuki and Sonogashira couplings are well-established for functionalizing the bromo position, research continues into developing more robust and sustainable catalyst systems. organic-chemistry.orgmdpi.com This includes catalysts that work at lower loadings, under milder conditions, and with a broader range of coupling partners.

Table 2: Potential Functionalization Sites and Emerging Catalytic Methodologies

Functional SiteEstablished MethodologyEmerging Research Direction
Aromatic C–H BondsElectrophilic Aromatic SubstitutionTransition-metal-catalyzed direct C–H activation for arylation, amination, etc. nih.gov
Bromo Group (C–Br)Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) mdpi.comDevelopment of more active catalysts (e.g., using novel phosphine (B1218219) ligands) for challenging couplings. epa.gov
Ethynyl Group (C≡C–H)Sonogashira coupling, Click chemistryCatalytic hydrofunctionalization (e.g., hydroarylation, hydroamination) to access stereodefined alkenes. acs.org
Amino Group (–NH2)Acylation, DiazotizationCatalytic C-N bond forming reactions to construct complex heterocyclic systems.

Development of Hybrid Materials with 2-Bromo-4-ethyniline Derivatives

The creation of advanced hybrid materials, which combine organic and inorganic components at the molecular level, represents a significant frontier for materials science. Derivatives of this compound are ideal candidates for the organic component in such materials due to their rigidity and multiple functional handles.

Future research directions include:

Porous Crystalline Polymers: Beyond MOFs, this compound can be used to synthesize purely organic porous crystalline polymers. researchgate.net These materials offer high stability and processability, and their properties can be tuned through the molecular design of the monomer.

Polymer-Matrix Composites: Derivatives of the molecule can be covalently incorporated into polymer matrices to create stable and robust hybrid materials. bohrium.com For example, after polymerization or grafting onto a polymer backbone via its ethynyl or amino groups, the resulting material could exhibit enhanced thermal, mechanical, or electronic properties.

Mixed-Matrix Membranes (MMMs): MOFs or other porous particles derived from this compound can be embedded within a polymer matrix to create MMMs. These membranes are highly promising for gas separation applications, as they combine the processability of polymers with the high selectivity of the porous filler. researchgate.net The compatibility between the MOF and the polymer is crucial, and the functional groups on the original aniline derivative can be used to improve this interface.

Machine Learning and Artificial Intelligence in Predicting Reactivity and Applications

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research by accelerating discovery and optimization. rjptonline.org In the context of this compound, these computational tools can be applied in several impactful ways.

Predicting Reaction Outcomes: ML models can be trained on experimental data to predict the outcomes of chemical reactions, such as the yield or stereoselectivity. chemrxiv.org For a molecule like this compound, this could help chemists select the optimal catalyst, solvent, and temperature for a desired functionalization reaction before running a single experiment, saving significant time and resources. rjptonline.orgazolifesciences.com Hybrid models that combine mechanistic calculations with ML are emerging as a particularly powerful approach for accurately predicting reaction barriers and rates. chemrxiv.org

Discovering New Materials: AI can screen virtual libraries of materials for desired properties. Algorithms could be used to design and evaluate hypothetical MOFs or polymers made from derivatives of this compound, predicting their performance in applications like gas storage or as electronic materials. specialchem.com This in silico screening allows researchers to focus their synthetic efforts on the most promising candidates.

Elucidating Structure-Property Relationships: By analyzing large datasets, ML can uncover complex relationships between molecular structure and material properties that are not obvious to human researchers. chemrxiv.org This can provide fundamental insights into how the specific features of this compound influence the performance of larger systems, guiding the design of next-generation materials.

Table 3: Applications of Machine Learning in the Study of this compound

Application AreaObjectiveMachine Learning Approach
Reaction OptimizationPredict reaction yield and selectivity for functionalization reactions.Train regression models on experimental reaction data (catalyst, solvent, temperature, yield). rjptonline.org
Catalyst DesignIdentify the best catalyst/ligand combination for a specific transformation.Model catalyst performance based on computed or experimental descriptors. chemrxiv.org
Materials DiscoveryPredict properties (e.g., gas uptake, band gap) of new polymers or MOFs.Screen virtual libraries of materials using models trained on known material properties. specialchem.com
Property PredictionCalculate molecular properties (e.g., conformational energy, reactivity indices).Utilize ML interatomic potentials (MLIPs) for rapid and accurate property computation. cmu.edu

Q & A

Basic: What are the critical considerations for synthesizing 2-bromo-4-ethynylaniline with high purity?

The synthesis of this compound requires precise control over reaction conditions. Key steps include:

  • Halogenation : Bromination at the 2-position of the aniline ring must avoid over-substitution. Use catalytic methods (e.g., FeBr₃) to direct regioselectivity .
  • Ethynyl Group Introduction : Sonogashira coupling is commonly employed to introduce the ethynyl group. Ensure anhydrous conditions and use Pd/Cu catalysts with trimethylsilylacetylene (TMSA) as a precursor, followed by desilylation .
  • Purification : Column chromatography with silica gel (hexane:ethyl acetate gradient) effectively removes unreacted brominated intermediates and coupling byproducts .

Advanced: How can conflicting NMR data for this compound derivatives be resolved?

Discrepancies in NMR spectra often arise from:

  • Rotamers or Tautomers : The ethynyl group may induce rotational barriers, causing splitting in aromatic proton signals. Variable-temperature NMR (VT-NMR) can identify dynamic processes .
  • Impurity Artifacts : Trace brominated byproducts (e.g., di-bromo analogs) may overlap with target signals. Use high-resolution mass spectrometry (HRMS) to confirm molecular ions .
  • Solvent Effects : Deuterated solvents like DMSO-d₆ may shift proton signals. Compare spectra across solvents (CDCl₃ vs. DMSO-d₆) to isolate solvent-induced shifts .

Basic: What analytical techniques are essential for characterizing this compound?

  • FT-IR : Confirm the presence of ethynyl C≡C stretch (~2100 cm⁻¹) and NH₂ bending (1620–1580 cm⁻¹) .
  • ¹H/¹³C NMR : Aromatic protons appear as doublets (J ≈ 8–9 Hz) due to bromine’s inductive effect. The ethynyl carbon resonates at δ ~80–90 ppm in ¹³C NMR .
  • Elemental Analysis : Verify Br and N content (theoretical: ~28.7% Br, ~6.5% N) to assess purity .

Advanced: How does the electron-withdrawing bromine group influence the reactivity of 4-ethynylaniline derivatives?

The bromine substituent:

  • Directs Electrophilic Substitution : Bromine’s meta-directing effect guides subsequent reactions (e.g., nitration) to the 5-position of the ring .
  • Modifies Electronic Properties : Reduces electron density at the ethynyl group, lowering reactivity in cycloadditions. DFT calculations (e.g., using B3LYP/6-31G*) can quantify this effect .
  • Affects Cross-Coupling Efficiency : In Suzuki-Miyaura reactions, bromine’s leaving-group ability is superior to chloro analogs but may require optimized Pd catalysts (e.g., Pd(PPh₃)₄) .

Basic: What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to avoid skin/eye contact. The compound may cause sensitization .
  • Ventilation : Perform reactions in a fume hood due to potential amine vapor release .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl from coupling reactions) before aqueous disposal .

Advanced: How can computational methods predict the optoelectronic properties of this compound-based polymers?

  • DFT Modeling : Calculate HOMO-LUMO gaps using Gaussian09 with basis sets (e.g., 6-311++G**) to predict bandgaps. Bromine reduces HOMO energy by ~0.3 eV compared to non-halogenated analogs .
  • TD-DFT for UV-Vis : Simulate absorption spectra to assess π→π* transitions. Ethynyl groups extend conjugation, shifting λmax to ~320 nm .
  • Charge Transport Properties : Use Marcus theory to evaluate hole/electron mobility. Bromine’s inductive effect enhances electron-deficient character, favoring n-type semiconductor behavior .

Basic: What solvent systems optimize the recrystallization of this compound?

  • Binary Solvent Mixtures : Use ethanol:water (7:3 v/v) for slow cooling recrystallization. The compound’s solubility decreases sharply below 40°C .
  • Alternative Systems : For polar byproducts, toluene:diethyl ether (1:1) achieves >95% recovery .

Advanced: How do steric effects from the ethynyl group impact catalytic applications of this compound?

  • Ligand Design : The ethynyl group’s linear geometry facilitates coordination to transition metals (e.g., Au⁺ for alkyne activation). Steric hindrance from bromine limits axial coordination sites .
  • Catalytic Activity : In Pd-catalyzed C–H activation, steric bulk reduces turnover frequency (TOF) by ~20% compared to unsubstituted analogs. Kinetic studies (Eyring plots) quantify activation barriers .

Basic: What are common degradation pathways for this compound under ambient conditions?

  • Oxidation : The NH₂ group oxidizes to nitro under prolonged air exposure. Store under argon with molecular sieves .
  • Photodegradation : UV light cleaves the C–Br bond. Monitor via HPLC; degradation products include 4-ethynylaniline and Br⁻ ions .

Advanced: How can isotopic labeling (e.g., ¹³C-ethynyl) aid mechanistic studies of this compound reactions?

  • Tracing Reaction Pathways : ¹³C-labeled ethynyl groups enable NMR tracking of cross-coupling intermediates (e.g., Pd-alkynyl complexes) .
  • Kinetic Isotope Effects (KIE) : Compare kH/kD for deuterated vs. protiated ethynyl groups to identify rate-determining steps in Sonogashira reactions .

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